molecular formula C20H16ClNO5S2 B11475291 3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

3-[(4-chlorophenyl)sulfonyl]-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11475291
M. Wt: 449.9 g/mol
InChI Key: WFLWZVPFPWFUJA-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound with a unique structure that combines a thienopyridine core with chlorobenzenesulfonyl and hydroxy-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multiple steps, starting with the preparation of the thienopyridine core This can be achieved through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chlorine atom could result in a variety of substituted benzenesulfonyl derivatives.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential in treating certain diseases, although further research is needed to confirm this.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. The exact pathways and targets would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-Chlorobenzenesulfonyl chloride: A simpler compound with a similar sulfonyl chloride group.

    4-Chlorobenzenesulfonyl chloride: Another related compound with the sulfonyl chloride group in a different position.

    3,4-Dichlorobenzenesulfonyl chloride: A compound with two chlorine atoms on the benzene ring.

Uniqueness

What sets 3-(4-CHLOROBENZENESULFONYL)-7-(4-HYDROXY-3-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE apart is its combination of functional groups and the thienopyridine core. This unique structure gives it distinct chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C20H16ClNO5S2

Molecular Weight

449.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-7-(4-hydroxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C20H16ClNO5S2/c1-27-16-8-11(2-7-15(16)23)14-9-18(24)22-19-17(10-28-20(14)19)29(25,26)13-5-3-12(21)4-6-13/h2-8,10,14,23H,9H2,1H3,(H,22,24)

InChI Key

WFLWZVPFPWFUJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2SC=C3S(=O)(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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